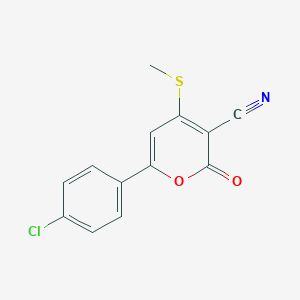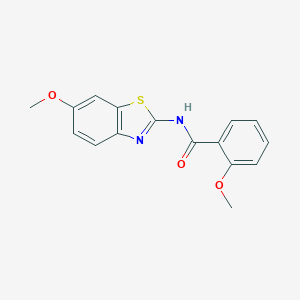
2-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CMBA and belongs to the class of benzothiazole derivatives. In
Mecanismo De Acción
The mechanism of action of CMBA is not fully understood. However, it is believed that the antitumor activity of CMBA is due to its ability to induce apoptosis in cancer cells. CMBA has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. The anti-inflammatory activity of CMBA is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. The mechanism of action of CMBA against bacteria is not well understood, but it is thought to involve disruption of the bacterial cell membrane.
Biochemical and Physiological Effects
CMBA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CMBA inhibits the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. CMBA has also been shown to inhibit the activity of lipoxygenase, an enzyme that plays a role in the production of leukotrienes, which are involved in inflammation and allergic reactions. Furthermore, CMBA has been shown to inhibit the activity of phosphodiesterase-4, an enzyme that plays a role in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMBA in lab experiments is its potential to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Furthermore, CMBA has been shown to be relatively stable under normal lab conditions. However, one limitation of using CMBA in lab experiments is its low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of CMBA is not fully understood, which may limit its use in mechanistic studies.
Direcciones Futuras
There are several future directions for research on CMBA. One direction is to investigate the mechanism of action of CMBA against cancer cells, bacteria, and inflammatory mediators. Another direction is to explore the potential of CMBA as a lead compound for the development of new drugs for cancer, inflammation, and infectious diseases. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of CMBA in vivo, as well as its toxicity and safety profile.
Métodos De Síntesis
The synthesis of CMBA involves the condensation reaction between 2-amino-6-methylbenzothiazole and 4-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields CMBA as a white crystalline solid with a melting point of 181-183°C. The purity of the compound can be verified using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
CMBA has been reported to have potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that CMBA inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. CMBA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMBA exhibits antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propiedades
Fórmula molecular |
C16H13ClN2OS |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(18-13)19-15(20)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19,20) |
Clave InChI |
XDCTYLRSTAUCFK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)

![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
